Calcium phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

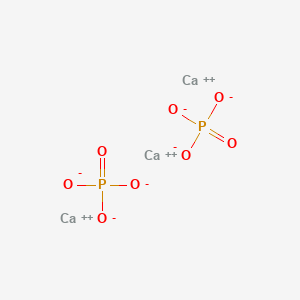

Calcium phosphate is a family of materials and minerals that contain calcium ions (Ca²⁺) together with orthophosphates (PO₄³⁻), metaphosphates (PO₃⁻), and sometimes hydrogen or hydroxide ions . This compound is primarily found in rocks and bones and is an essential component for all living organisms. This compound compounds are usually white or colorless and are found in different forms, including hydroxyapatite, trithis compound, and dithis compound .

准备方法

Calcium phosphate can be synthesized through various methods, including:

Wet Chemical Precipitation: This involves the rapid mixing of aqueous solutions containing dissolved ions of calcium and phosphate.

Solvothermal Synthesis: This method uses solvents under high temperature and pressure to produce this compound.

Sol-Gel Method: A process that involves the transition of a system from a liquid “sol” into a solid “gel” phase.

Microwave-Assisted Method: Utilizes microwave radiation to heat the reactants, leading to faster reaction rates.

Sonochemical Synthesis: Involves the use of ultrasonic waves to enhance the chemical reactions.

Enzyme-Assisted Method: Uses enzymes to catalyze the formation of this compound.

Spray Drying and Electrospinning: Techniques used to produce fine powders and fibers of this compound.

Industrial production often involves the treatment of phosphate rock with sulfuric acid or nitric acid, leading to various types of this compound .

化学反应分析

Calcium phosphate undergoes several types of chemical reactions:

Reaction with Acids: This compound reacts with acids like hydrochloric acid to form soluble calcium chloride and phosphoric acid.

Hydrolysis: In the presence of water, this compound can hydrolyze to form calcium hydroxide and phosphoric acid.

Thermal Decomposition: When heated, this compound decomposes to form calcium oxide and phosphorus pentoxide.

Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and nitric acid. Major products formed include calcium chloride, phosphoric acid, and calcium hydroxide .

科学研究应用

Calcium phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

Biology: Plays a crucial role in the formation of bones and teeth.

Industry: Used in the production of fertilizers, ceramics, and as a food additive.

作用机制

Calcium phosphate exerts its effects primarily through the release of calcium and phosphate ions. In the stomach, it reacts with hydrochloric acid to neutralize the pH . In toothpaste, it provides a source of calcium and phosphate ions to support the remineralization of teeth . In the body, it supports bone homeostasis by providing essential ions for bone formation and maintenance .

相似化合物的比较

Calcium phosphate is often compared with other calcium-containing compounds such as:

Calcium Carbonate (CaCO₃): Used as a dietary supplement and antacid.

Calcium Hydroxide (Ca(OH)₂): Used in the preparation of ammonia and as a pH regulator.

Calcium Sulfate (CaSO₄): Used in the construction industry as plaster of Paris.

This compound is unique due to its excellent biocompatibility and bioactivity, making it ideal for medical and dental applications .

属性

| The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH. In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively. The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium. | |

CAS 编号 |

10103-46-5 |

分子式 |

CaH3O4P |

分子量 |

138.07 g/mol |

IUPAC 名称 |

tricalcium;diphosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI 键 |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |

规范 SMILES |

OP(=O)(O)O.[Ca] |

颜色/形态 |

White amorphous powder White, crystalline powder Two crystalline modifications are known, the high temperature alpha- and the low-temperature beta-form, transition temperature 110 °C. Rhombohedral crystals /Whitlockite/ |

密度 |

2 to 3 at 68 °F (USCG, 1999) 3.14 g/cu cm |

熔点 |

450 1670 °C |

物理描述 |

Calcium phosphate is an odorless white solid. Sinks and mixes with water. (USCG, 1999) DryPowder; OtherSolid A white, odourless powder which is stable in ai |

相关CAS编号 |

12167-74-7 (tri-calcium salt) 21063-37-6 (monetite) 7757-93-9 (CaHPO4) 10103-46-5 (Parent) |

溶解度 |

7.7g/L Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in alcohol and acetic acid; sol in dilute hydrochloric acid, nitric acid Solubility in cold water: 2 mg/100 cc 2.5 mg/100 g water at 25 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B3421198.png)